molecular formula C10H11N3O4 B1407662 Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate CAS No. 1424856-97-2

Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate

Cat. No.: B1407662
CAS No.: 1424856-97-2
M. Wt: 237.21 g/mol
InChI Key: OFSFWWYBFLAPLR-UHFFFAOYSA-N
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Description

Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate is a chemical compound that has garnered attention due to its potential therapeutic and industrial applications. It belongs to the azetidine family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by the aza-Michael addition to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce nitro groups to amines.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including drug synthesis.

    Industry: Utilized in material science due to its unique molecular structure and reactivity.

Mechanism of Action

The mechanism of action of Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-1-(4-fluorophenyl)-4-(pyridine-3-yl)azetidine-2-one
  • 3-chloro-1-(4-chlorophenyl)-4-(pyridine-3-yl)azetidine-2-one

Uniqueness

Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate is unique due to its specific combination of a nitropyridine moiety and an azetidine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O4/c1-17-10(14)7-5-12(6-7)9-8(13(15)16)3-2-4-11-9/h2-4,7H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSFWWYBFLAPLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(C1)C2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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